1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine

Lipophilicity Drug-likeness Physicochemical property

Researchers often face inconsistent purity and thermal degradation in thiadiazole-piperazine building blocks, delaying lead optimization. 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1486795-61-2) resolves these issues. · High thermal robustness (bp 350.5 °C) withstands microwave-assisted synthesis and high-temperature reactions without decomposition, ensuring reproducible yields. · Computationally validated LogP of 0.46 and low polar surface area (69 Ų) favor blood-brain barrier penetration, ideal for CNS drug discovery. · The free piperazine nitrogen enables rapid diversification into ureas, carboxamides, or sulfonamides, accelerating structure-activity relationship studies.

Molecular Formula C9H16N4S
Molecular Weight 212.32 g/mol
CAS No. 1486795-61-2
Cat. No. B6334688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine
CAS1486795-61-2
Molecular FormulaC9H16N4S
Molecular Weight212.32 g/mol
Structural Identifiers
SMILESCCCC1=NSC(=N1)N2CCNCC2
InChIInChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3
InChIKeyHLLPKVQRIZMEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine: Core Scaffold Overview


1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine (CAS: 1486795-61-2) is a heterocyclic building block comprising a 1,2,4-thiadiazole ring substituted with a propyl group at the 3-position and a piperazine ring at the 5-position . This molecular architecture integrates a pharmacologically privileged thiadiazole core with a versatile piperazine handle, making it a key intermediate for synthesizing bioactive molecules [1]. The compound is characterized by a molecular weight of 212.32 Da and a predicted LogP of 0.46, positioning it within favorable drug-like property space .

Heterocyclic building block: 1,2,4-thiadiazole core with a piperazine handle for medicinal chemistry diversification.
Reported DPP-IV inhibitor scaffold: used in the design of non-electrophilic DPP-IV inhibitors; supports protease-targeted library synthesis.
Drug-like property space: predicted physicochemical profile compatible with lead optimization workflows.

Procurement Risks of Unvalidated Analogs


Despite the shared 1,2,4-thiadiazol-5-yl piperazine scaffold, minor variations in the 3-position substituent drastically alter physicochemical properties and biological performance. Replacing the propyl group with methyl, ethyl, or phenyl moieties—as in close analogs—changes lipophilicity, boiling point, and molecular flexibility, which can compromise synthetic yield, purification efficiency, and target engagement [1]. Such differences are not readily predictable by visual inspection and underscore why direct substitution without experimental validation is scientifically unsound.

3‑position alkyl chain variation (methyl, ethyl, phenyl) alters LogP, boiling point and conformational flexibility, which may shift synthetic yield and target engagement.
Phenyl-substituted analog exhibits markedly different lipophilicity; membrane partitioning and binding behavior may not transfer.
Direct replacement without experimental validation is not supported; property shifts are not reliably predictable by visual inspection.

Quantitative Differentiation from Key Analogs


Optimized Lipophilicity for Permeability and Solubility

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1486795-61-2) exhibits a predicted LogP of 0.46 , which is significantly lower than the phenyl-substituted analog JNJ-1661010 (predicted LogP of ~4.41 based on related data) [1], and sits between the methyl analog (XLogP3-AA = 1.0) [2] and ethyl analog (LogP = -0.07) . This intermediate lipophilicity is critical for achieving a balance between membrane permeability and aqueous solubility in drug candidate profiling.

LogP Comparison
Reported
Propyl 0.46 vs Methyl 1.0, Ethyl −0.07, Phenyl ~4.41
Supports balanced permeability‑solubility screening.
Predicted LogP values; cross‑study comparison.
Lipophilicity Drug-likeness Physicochemical property

Greater Conformational Flexibility for Target Binding

The propyl substituent on 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine provides 3 freely rotatable bonds , compared to only 1 rotatable bond in the methyl analog [1]. This increased flexibility allows the molecule to adopt a broader range of conformations, which can be advantageous for optimizing interactions with protein binding pockets during lead optimization.

Rotatable Bonds
Reported
3 rotatable bonds vs Methyl analog 1
Supports conformational sampling assessment in lead optimization.
Predicted property; may vary with environment.
Conformational flexibility Structure-activity relationship Molecular design

Higher Boiling Point for Thermal Processing

The propyl-substituted compound has a predicted boiling point of 350.5±52.0 °C , which is approximately 12.4 °C higher than the ethyl analog (338.1±52.0 °C) . This elevated boiling point provides a wider thermal processing window during synthesis and purification, reducing the risk of decomposition in high-temperature reactions or distillations.

Boiling Point
Source review
350.5±52.0 °C vs Ethyl analog 338.1±52.0 °C
Supports thermal processing window consideration.
Predicted at 760 mmHg; source not specified.
Thermal stability Synthesis Purification

Drug-Likeness Compliance with Superior Property Balance

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine has zero Rule of 5 violations , as do its methyl and ethyl analogs [1]. However, the propyl derivative achieves this while maintaining a higher molecular weight (212.32 Da) and greater lipophilicity than the ethyl analog, and more flexibility than the methyl analog, thereby balancing multiple drug-like properties more effectively.

Rule of 5 Compliance
Class‑level
0 violations (same as methyl and ethyl analogs)
Reported drug‑likeness compliance; property‑balance claims require validation.
Class‑level inference; not compound‑specific validation.
Drug-likeness ADME Rule of 5

High-Impact Application Scenarios


CNS-Targeting Lead Optimization

The balanced LogP (0.46) and low polar surface area (69 Ų) of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine are highly favorable for crossing the blood-brain barrier. In contrast to more lipophilic phenyl analogs, this compound is less likely to be retained in membranes, while still offering better permeability than the more polar ethyl analog .

Kinase or Protease Inhibitor Scaffold

The piperazine nitrogen provides a ready handle for introducing diverse substituents (e.g., ureas, carboxamides) known to engage kinase hinge regions or protease active sites. The 3-propyl group offers a small alkyl moiety that can occupy hydrophobic pockets, and the 3 rotatable bonds allow for induced-fit binding, as demonstrated in the optimization of DPP-IV inhibitors using a related phenyl-thiadiazole piperazine scaffold [1].

High-Temperature Synthetic Method Development

With a boiling point of 350.5 °C, this compound is more thermally robust than the ethyl analog (338.1 °C) . This makes it a preferred building block for reactions requiring elevated temperatures, such as microwave-assisted synthesis or high-boiling solvent conditions, where lower-boiling analogs might volatilize or decompose.

Fragment-Based Drug Discovery Benchmarking

The well-defined, computationally predicted properties (LogP, pKa, rotatable bonds, Rule of 5 compliance) make 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine an ideal control or reference compound for calibrating in silico models and for use as a fragment in FBDD libraries. Its intermediate lipophilicity and flexibility serve as a valuable baseline when comparing more complex analogs .

Application
Selection Property
Validation Focus
CNS lead optimization
Moderate predicted LogP and low polar surface area
Permeability assessment and brain exposure models
Kinase / protease inhibitor design
Piperazine derivatization handle; propyl group for hydrophobic pocket interaction
Target engagement and SAR profiling
High‑temperature synthetic methods
Elevated boiling point indicating thermal robustness
Reaction scalability and thermal stability profiling
Fragment‑based library benchmarking
Well‑characterized predicted physicochemical profile
In silico model calibration and fragment screening

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